

"2-(2-Chloroethoxy)acetonitrile" synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Chloroethoxy)acetonitrile

Cat. No.: B1590840

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **2-(2-Chloroethoxy)acetonitrile**

Foreword: The Utility of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic value of bifunctional molecules cannot be overstated. These compounds serve as versatile lynchpins, enabling the efficient construction of complex molecular architectures. **2-(2-Chloroethoxy)acetonitrile** (CAS No. 31250-08-5) is a prime exemplar of such a building block.^[1] Possessing a reactive terminal chloro group, a nitrile moiety capable of diverse transformations, and a linking ether group, it is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.^{[1][2]} Its structure allows for sequential, orthogonal reactions, making it a powerful tool for medicinal chemists and process development scientists.

This guide provides a comprehensive, field-proven perspective on the synthesis, purification, and rigorous characterization of **2-(2-Chloroethoxy)acetonitrile**, designed for researchers and professionals in drug development. The methodologies described herein are grounded in established chemical principles, emphasizing not just the "how" but the critical "why" behind each experimental choice to ensure reproducibility, safety, and purity.

I. Synthesis Strategy: A Mechanistic Approach

The most logical and efficient pathway to **2-(2-Chloroethoxy)acetonitrile** is through a Williamson ether synthesis. This classic S_N2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In this context, the sodium salt of 2-chloroethanol is reacted with chloroacetonitrile.

Causality of Experimental Design:

- **Choice of Base (Sodium Hydride, NaH):** A strong, non-nucleophilic base is paramount. Sodium hydride (NaH) is ideal as it irreversibly deprotonates the 2-chloroethanol to form the sodium alkoxide. The only byproduct is hydrogen gas, which is easily removed from the reaction system. Weaker bases, such as hydroxides or carbonates, would not achieve complete deprotonation and could introduce water, leading to undesirable side reactions.
- **Inert Atmosphere (Nitrogen/Argon):** Sodium hydride reacts violently with water. Therefore, the reaction must be conducted under an inert atmosphere using anhydrous solvents to prevent quenching the base and to ensure safety.
- **Solvent System (Anhydrous Tetrahydrofuran, THF):** A polar aprotic solvent is required. THF effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide. Its relatively low boiling point also facilitates removal during work-up. Anhydrous conditions are critical to the success of the reaction.
- **Temperature Control:** The initial deprotonation with NaH is highly exothermic and generates flammable hydrogen gas. Performing this step at 0 °C (ice bath) allows for safe and controlled addition. The subsequent substitution reaction can then be gently warmed to room temperature to proceed at a practical rate.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(2-Chloroethoxy)acetonitrile**.

Detailed Experimental Protocol

Materials:

- 2-Chloroethanol (1.0 eq)
- Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
- Chloroacetonitrile (1.05 eq)
- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Apparatus Setup:** A three-necked round-bottom flask is fitted with a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
- **Reagent Preparation:** Anhydrous THF is added to the reaction flask via cannula. 2-Chloroethanol is then added via syringe.
- **Deprotonation:** The flask is cooled in an ice-water bath to 0 °C. The sodium hydride dispersion is weighed out and washed with anhydrous hexanes to remove the mineral oil, then carefully added portion-wise to the stirred solution over 15 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete. Note: Vigorous hydrogen gas evolution will occur.
- **Nucleophilic Substitution:** Chloroacetonitrile is added to the dropping funnel and then introduced dropwise to the reaction mixture at 0 °C.

- Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is stirred for 12-16 hours, with progress monitored by Thin Layer Chromatography (TLC).
- Work-up: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding deionized water to decompose any unreacted NaH. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is separated, washed sequentially with deionized water and brine, then dried over anhydrous MgSO₄.
- Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude liquid is purified by vacuum distillation (lit. bp 109-110 °C at 27.5 mmHg) to afford **2-(2-Chloroethoxy)acetonitrile** as a colorless to pale yellow liquid.^{[3][4]}

II. Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data provides a benchmark for a successfully synthesized and purified sample.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	31250-08-5	[1] [3] [5]
Molecular Formula	C ₄ H ₆ CINO	[1] [5]
Molecular Weight	119.55 g/mol	[3] [5]
Appearance	Colorless to pale yellow liquid	[1] [6]
Boiling Point	109-110 °C @ 27.5 mmHg	[3] [4]

Molecular Structure Diagram

Caption: Structure of **2-(2-Chloroethoxy)acetonitrile**.

Spectroscopic Data Interpretation

The following sections outline the expected spectroscopic signatures that collectively serve as a fingerprint for the molecule.

A. ^1H NMR Spectroscopy

The proton NMR spectrum provides definitive evidence of the molecular backbone. Three distinct signals are expected, each corresponding to one of the methylene ($-\text{CH}_2-$) groups.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 4.3	Singlet	2H	O-CH ₂ -CN	Adjacent to two strong electron-withdrawing groups (ether oxygen and nitrile), resulting in a significant downfield shift. No adjacent protons lead to a singlet.
~ 3.8	Triplet	2H	Cl-CH ₂ -CH ₂ -O	Adjacent to an ether oxygen and coupled to the other ethyl protons, resulting in a triplet.
~ 3.7	Triplet	2H	Cl-CH ₂ -CH ₂ -O	Adjacent to the electronegative chlorine atom and coupled to the other ethyl protons, resulting in a triplet.

B. ^{13}C NMR Spectroscopy

The carbon NMR spectrum confirms the presence of four unique carbon environments.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 117	-CN	Characteristic shift for a nitrile carbon.
~ 70	Cl-CH ₂ -CH ₂ -O	Carbon adjacent to the ether oxygen.
~ 55	O-CH ₂ -CN	Carbon between the ether oxygen and the nitrile group.
~ 42	Cl-CH ₂ -CH ₂ -O	Carbon directly bonded to the electronegative chlorine atom.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
~ 2900-3000	Medium	C-H Stretch	Aliphatic C-H
~ 2250	Medium, Sharp	C≡N Stretch	Nitrile
~ 1120	Strong	C-O-C Stretch	Ether
~ 700	Medium	C-Cl Stretch	Alkyl Halide

D. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition, particularly the presence of chlorine.

- Molecular Ion (M⁺): The spectrum should exhibit a molecular ion peak.

- Isotopic Pattern: A crucial diagnostic feature will be the presence of two peaks for the molecular ion: one at $m/z \approx 119$ (for the ^{35}Cl isotope) and another at $m/z \approx 121$ (for the ^{37}Cl isotope). The relative intensity of these peaks should be approximately 3:1, which is the natural abundance ratio of these chlorine isotopes. This pattern provides unambiguous evidence for the presence of a single chlorine atom in the molecule.

III. Safety, Handling, and Storage

2-(2-Chloroethoxy)acetonitrile is a hazardous substance and must be handled with appropriate precautions.[\[3\]](#)

- Hazard Identification:
 - Signal Word: Danger[\[3\]](#)[\[4\]](#)[\[6\]](#)
 - GHS Pictograms: GHS06 (Skull and crossbones)[\[3\]](#)[\[4\]](#)
 - Hazard Statements: H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[\[3\]](#)[\[6\]](#)
- Handling:
 - All manipulations must be performed in a certified chemical fume hood.[\[7\]](#)
 - Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[\[7\]](#)[\[8\]](#)
 - Avoid breathing vapors or mists.[\[8\]](#) Use only in well-ventilated areas.[\[8\]](#)
 - Ground and bond containers and receiving equipment to prevent static discharges.[\[8\]](#)
- Storage:
 - Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[\[7\]](#)[\[8\]](#)
 - Keep the container tightly closed.[\[7\]](#)[\[8\]](#)

- Store locked up in an area accessible only to qualified personnel.[7]
- Incompatible Materials: Strong reducing agents, acids, bases, and oxidizing agents.[8]
- Disposal:
 - Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[8]

IV. Conclusion

This guide has detailed a robust and reliable method for the synthesis of **2-(2-Chloroethoxy)acetonitrile**, grounded in the fundamental principles of organic chemistry. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently produce and validate this versatile chemical intermediate. The emphasis on the rationale behind experimental choices and strict adherence to safety protocols are essential for the successful and safe application of this compound in the development of novel pharmaceuticals and other advanced materials.

References

- SAFETY DATA SHEET - Fisher Scientific. (2008-03-27). Fisher Scientific.
- **2-(2-Chloroethoxy)acetonitrile** | 31250-08-5. Sigma-Aldrich.
- SAFETY DATA SHEET - Merck Millipore. (2025-03-15). Merck Millipore.
- chloroacetonitrile - Organic Syntheses Procedure. Organic Syntheses.
- CAS 31250-08-5: **2-(2-Chloroethoxy)acetonitrile**. CymitQuimica.
- **2-(2-Chloroethoxy)acetonitrile** | C4H6CINO | CID 14835913. PubChem - NIH.
- 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7) - Organic Syntheses Procedure. Organic Syntheses.
- **2-(2-Chloroethoxy)acetonitrile** | 31250-08-5. Sigma-Aldrich.
- CHLOROACETONITRILE - CAMEO Chemicals. NOAA.
- Safety First: Handling and Storage Guidelines for Chloroacetonitrile (CAS 107-14-2).
- Chloro Acetonitrile CAS No 107-14-2 MATERIAL SAFETY D
- Chloroacetonitrile synthesis. (1984-10-09).
- **2-(2-Chloroethoxy)acetonitrile** | 31250-08-5. Sigma-Aldrich.
- purification of acetonitrile - tests for impurities. Pure and Applied Chemistry.
- 2-Chloroacetonitrile. Anshul Specialty Molecules.
- Chloroacetonitrile synthesis. ChemicalBook.

- GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine.
- Preparation of Chloroacetonitrile. Chempedia - LookChem.
- **2-(2-Chloroethoxy)acetonitrile.** MySkinRecipes.
- A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. SciELO México.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 31250-08-5: 2-(2-Chloroethoxy)acetonitrile [cymitquimica.com]
- 2. 2-(2-Chloroethoxy)acetonitrile [myskinrecipes.com]
- 3. 2-(2-Chloroethoxy)acetonitrile | 31250-08-5 [sigmaaldrich.com]
- 4. 2-(2-Chloroethoxy)acetonitrile | 31250-08-5 [sigmaaldrich.com]
- 5. 2-(2-Chloroethoxy)acetonitrile | C4H6CINO | CID 14835913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Chloroethoxy)acetonitrile | 31250-08-5 [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["2-(2-Chloroethoxy)acetonitrile" synthesis and characterization]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590840#2-2-chloroethoxy-acetonitrile-synthesis-and-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com